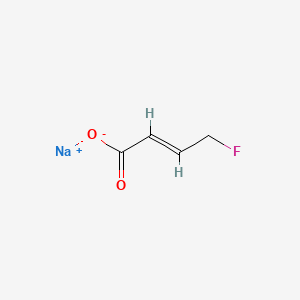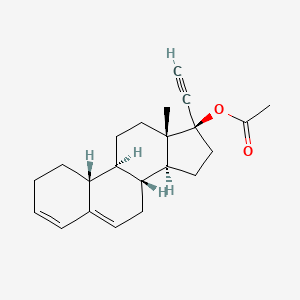
2-(3-Fluoropropyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluoropropyl)phenol is an organic compound that belongs to the class of phenols, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its fluorine atom substitution on the propyl side chain, which can significantly influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoropropyl)phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 3-fluoropropyl bromide with phenol in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
化学反应分析
Types of Reactions: 2-(3-Fluoropropyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Nitro, sulfo, and halo derivatives of this compound.
科学研究应用
2-(3-Fluoropropyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Fluoropropyl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the fluorine atom can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes .
相似化合物的比较
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
2-(3-Chloropropyl)phenol: Similar structure but with a chlorine atom instead of fluorine.
2-(3-Bromopropyl)phenol: Similar structure but with a bromine atom instead of fluorine.
Uniqueness: 2-(3-Fluoropropyl)phenol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and physical properties compared to its halogenated analogs. The fluorine atom’s high electronegativity and small size can enhance the compound’s reactivity and stability .
属性
分子式 |
C9H11FO |
|---|---|
分子量 |
154.18 g/mol |
IUPAC 名称 |
2-(3-fluoropropyl)phenol |
InChI |
InChI=1S/C9H11FO/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,11H,3,5,7H2 |
InChI 键 |
WDJGVUBJEQGHTJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CCCF)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


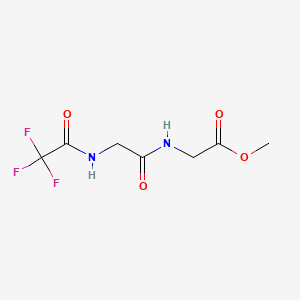
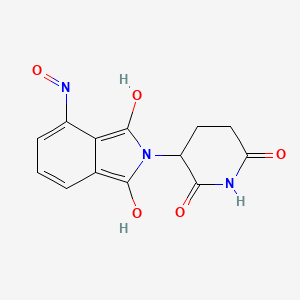
![[(1-Fluoroethenyl)sulfinyl]benzene](/img/structure/B13417403.png)
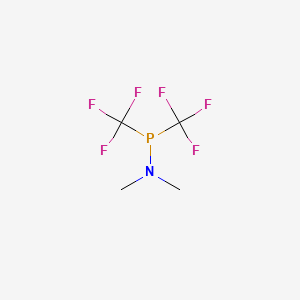
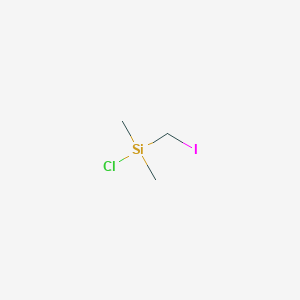
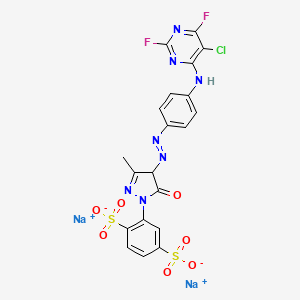
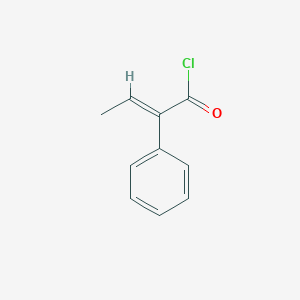
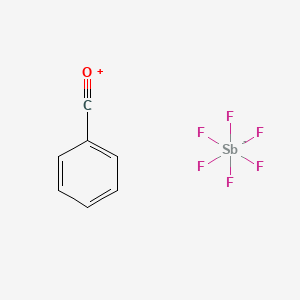
![N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride](/img/structure/B13417439.png)

![Pentafluorophenyl 4-[5-[4-(Pentyloxy)phenyl]-3-isoxazolyl]benzoate](/img/structure/B13417447.png)
